molecular formula C11H22N4O3 B1527925 Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate CAS No. 1311317-29-9

Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate

Cat. No.: B1527925
CAS No.: 1311317-29-9
M. Wt: 258.32 g/mol
InChI Key: MMIVXIUUDRGKAU-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate” is a chemical compound . It has a molecular weight of 258.32 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “this compound” has been created based on quantum chemical computations . The InChI code for this compound is 1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16) .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 258.32 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Aluminum and Gallium Hydrazides as Active Lewis Pairs

This study demonstrates the use of hydrazides derived from piperidine and adamantdiyl in the hydroalumination or hydrogallation processes, highlighting their ability to act as active Lewis pairs for C–H bond activation of moderately acidic substrates. The steric effects of substituents on metal atoms were explored, indicating diverse molecular structures and reactivity profiles (Uhl et al., 2016).

Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives Synthesis

Research on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a 4,6-dioxopiperidinecarboxylate precursor showcases the chemical versatility of similar structures. This study provides insights into the synthesis pathway and potential applications in developing bioactive compounds and pharmaceutical intermediates (Marin et al., 2004).

Tert-Butyl 4-(1-Methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate Formation

The synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate via the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine is discussed. This work underscores the structural aspects and potential for further derivatization in medicinal chemistry applications (Richter et al., 2009).

Divergent and Solvent Dependent Reactions

This study explores the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, highlighting the role of solvent choice and temperature in directing the reaction pathways. The findings contribute to understanding the mechanistic aspects and expanding the utility of related structures in synthetic organic chemistry (Rossi et al., 2007).

Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones

Research into the metal- and base-free conditions for the preparation of quinoxaline-3-carbonyl compounds from quinoxalin-2(1H)-ones and carbazates (or acyl hydrazines) illustrates the expanding toolkit for synthesizing heterocyclic compounds with potential pharmaceutical applications (Xie et al., 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVXIUUDRGKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-29-9
Record name tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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